

# An In-depth Technical Guide on the Thermochemical Data of Ethylenecyclohexane

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## Compound of Interest

Compound Name: *Ethylenecyclohexane*

Cat. No.: *B092872*

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This technical guide provides a comprehensive overview of the available thermochemical data for **ethylenecyclohexane**. The information is compiled from critically evaluated sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of key processes.

## Core Thermochemical Data

**Ethylenecyclohexane** ( $C_8H_{14}$ , CAS RN: 1003-64-1) is an organic compound with a molecular weight of 110.1968 g/mol .[\[1\]](#)[\[2\]](#) Its thermochemical properties are crucial for understanding its stability, reactivity, and behavior in various chemical processes.

## Table 1: Enthalpy, Entropy, and Heat Capacity

This table summarizes the key thermochemical parameters for **ethylenecyclohexane** in its liquid and ideal gas phases at standard conditions (298.15 K and 1 bar), unless otherwise specified.

Thermochemical Property	Value	Phase	Reference
Standard Molar Enthalpy of Formation ( $\Delta_fH^\circ$ )	-103.5 kJ/mol	Liquid	<a href="#">[3]</a>
Standard Molar Enthalpy of Combustion ( $\Delta_cH^\circ$ )	-5011.5 $\pm$ 1.0 kJ/mol	Liquid	Labbauf and Rossini, 1961 <a href="#">[1]</a> <a href="#">[2]</a>
Constant Pressure Heat Capacity (Cp)	203.8 J/mol·K	Liquid	Fuchs and Peacock, 1979 <a href="#">[1]</a>
Standard Molar Gibbs Energy of Formation ( $\Delta_fG^\circ$ )	-59.5 kJ/mol	Liquid	<a href="#">[3]</a>
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	41.8 $\pm$ 0.4 kJ/mol	Liquid	Fuchs and Peacock, 1979 <a href="#">[2]</a>
Enthalpy (Ideal Gas, 298.15 K)	17.59 kJ/mol	Ideal Gas	NIST/TRC Web Thermo Tables <a href="#">[3]</a>
Entropy (Ideal Gas, 298.15 K, 1 bar)	358.13 J/mol·K	Ideal Gas	NIST/TRC Web Thermo Tables <a href="#">[3]</a>

## Table 2: Ideal Gas Enthalpy and Entropy as a Function of Temperature

The following table presents the ideal gas enthalpy and entropy of **ethylidenecyclohexane** at various temperatures, as provided by the NIST/TRC Web Thermo Tables.[\[3\]](#)

Temperature (K)	Enthalpy (kJ/mol)	Entropy (J/mol·K)
200	4.69	314.56
300	17.81	358.8
400	35.41	404.6
500	57.06	451.92
600	82.02	499.5
700	109.5	546.4
800	138.8	591.95
900	169.37	635.79
1000	200.86	677.77

## Experimental Protocols

The experimental determination of the thermochemical data presented above involves precise calorimetric techniques. While the specific details from the original publications by Labbauf and Rossini (1961) and Fuchs and Peacock (1979) are not fully available, the following sections describe the general and widely accepted methodologies for such measurements.

### Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid **ethylidenecyclohexane** was likely determined using a bomb calorimeter. This technique measures the heat released during a complete combustion reaction at constant volume.

Methodology:

- Sample Preparation: A precisely weighed sample of high-purity **ethylidenecyclohexane** (typically around 1 gram) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

- Assembly and Pressurization: A fuse wire is connected to two electrodes within the bomb, with the wire in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The bucket is situated within an insulating jacket to minimize heat exchange with the surroundings. A stirrer ensures a uniform temperature, which is monitored with a high-precision thermometer.
- Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion of the sample and the fuse wire is absorbed by the bomb and the surrounding water, causing a temperature increase.
- Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion to determine the total temperature change ( $\Delta T$ ).
- Calculation: The heat of combustion is calculated using the total temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. The enthalpy of combustion at constant pressure ( $\Delta cH^\circ$ ) is then calculated from the heat of combustion at constant volume ( $\Delta cU$ ).

## Determination of Enthalpy of Vaporization by Gas Chromatography-Calorimetry

The enthalpy of vaporization can be determined using a combination of gas chromatography and calorimetry. This method is particularly useful for small sample quantities.

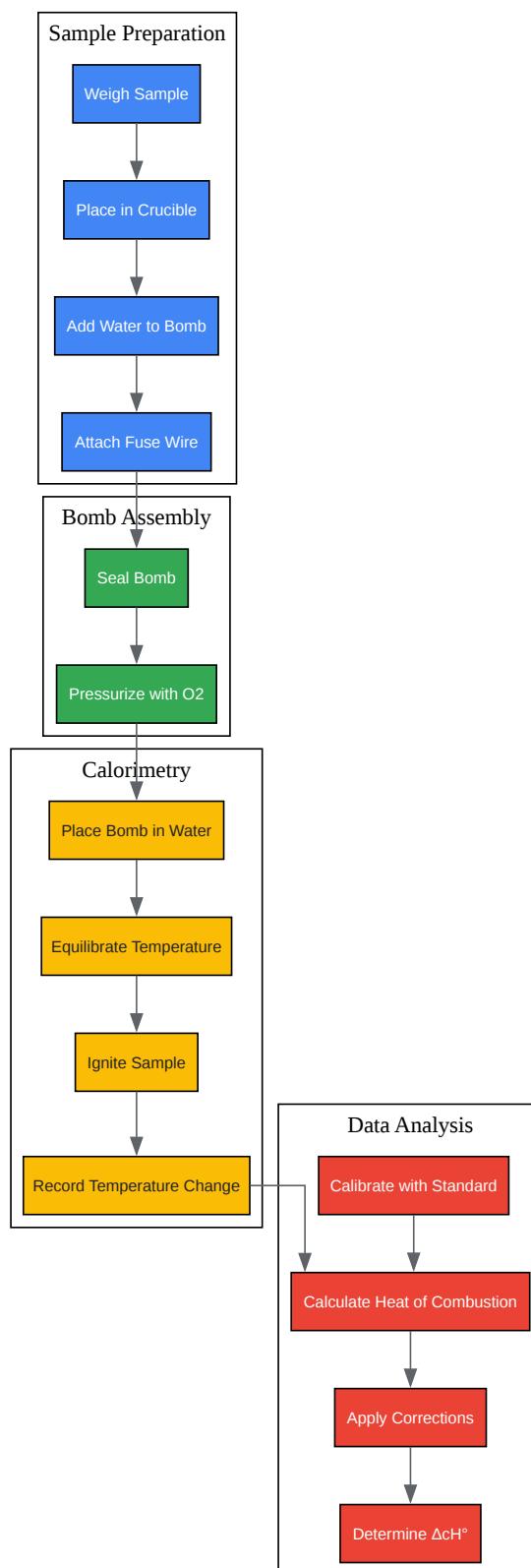
### Methodology:

- Instrumentation: A gas chromatograph (GC) is used, with the column housed in a temperature-controlled oven.
- Sample Injection: A small, known amount of **ethylidenecyclohexane** is injected into the GC.

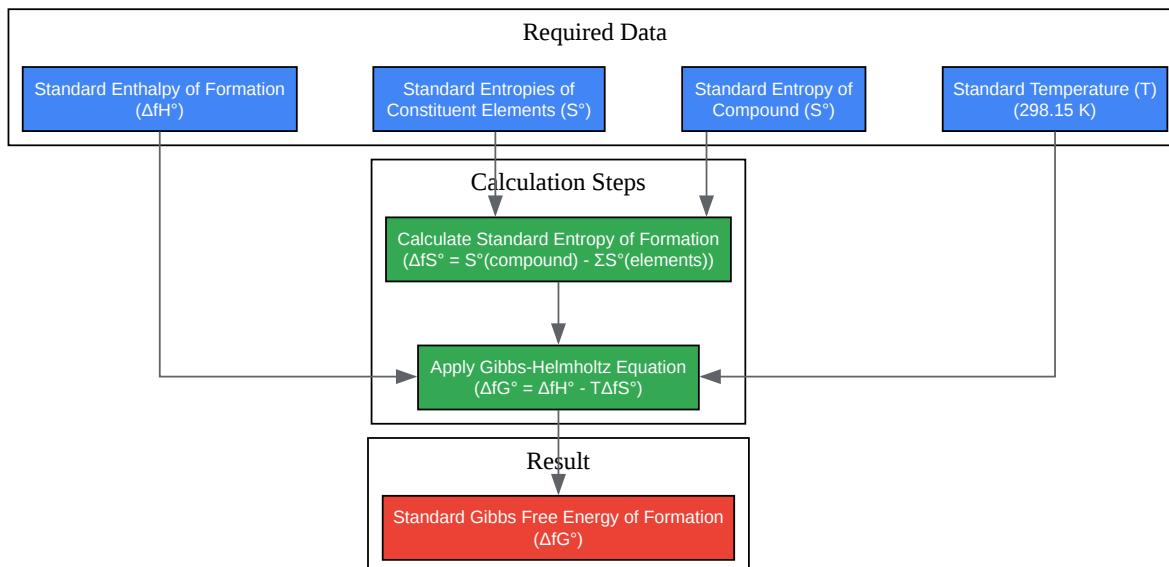
- Retention Time Measurement: The sample travels through the GC column, and its retention time is measured at various column temperatures.
- Data Analysis: The enthalpy of vaporization ( $\Delta_{\text{vap}}H^\circ$ ) is derived from the temperature dependence of the retention time using the Clausius-Clapeyron equation. A plot of the natural logarithm of the retention time (or a related parameter like the capacity factor) versus the reciprocal of the absolute temperature yields a straight line, the slope of which is proportional to  $-\Delta_{\text{vap}}H^\circ/R$  (where R is the gas constant).

## Visualizations

The following diagrams illustrate a typical experimental workflow for bomb calorimetry and the logical relationship for calculating the Gibbs free energy of formation.

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Caption: Experimental workflow for bomb calorimetry.



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Caption: Calculation of standard Gibbs free energy of formation.

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## References

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